2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a bromophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 3-bromobenzaldehyde with a suitable amine under acidic conditions to form the imidazole ring. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol (CH3OH).
Major Products
Oxidation: Corresponding oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole
- 2-(3-Fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole
- 2-(3-Iodophenyl)-5-methyl-4,5-dihydro-1H-imidazole
Uniqueness
2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11BrN2 |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H11BrN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
YDONXBZHGBMRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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